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Introduction
The conjugation of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular

biology, enabling a wide array of applications from in-vivo imaging to diagnostic assays.

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around

780 nm and emission near 810 nm, making it ideal for deep-tissue imaging due to minimal

autofluorescence and light scattering in this spectral range.[1] The DiSulfo-ICG variant offers

enhanced water solubility, simplifying conjugation procedures in aqueous buffers.

This document provides a detailed protocol for the conjugation of DiSulfo-ICG maleimide to

thiol-modified oligonucleotides. The maleimide group reacts specifically with the free sulfhydryl

(thiol) group on the oligonucleotide via a Michael addition reaction to form a stable thioether

bond.[2]

Chemical Principle
The conjugation reaction is based on the nucleophilic addition of a thiol group from a modified

oligonucleotide to the electron-deficient double bond of the maleimide moiety on the DiSulfo-

ICG dye. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]
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Thiol-modified oligonucleotides are typically shipped in an oxidized, disulfide-protected form to

prevent dimerization.[4][5] This disulfide bond must be reduced to a free thiol for conjugation.

Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable,

effective, and does not need to be removed prior to the maleimide conjugation step.[6]

Materials:

Thiol-modified oligonucleotide (lyophilized)

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 100 mM in nuclease-free

water)

Degassed, nuclease-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl,

pH 7.2)

Nuclease-free water

Protocol:

Dissolve the lyophilized thiol-modified oligonucleotide in the reaction buffer to a final

concentration of 1-5 mM.

Add TCEP solution to the oligonucleotide solution to a final concentration of 10-20 mM.

Incubate the mixture at room temperature for 1-2 hours to ensure complete reduction of the

disulfide bond.[6]
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Figure 1. Workflow for the preparation of thiol-modified oligonucleotides.

Conjugation of DiSulfo-ICG Maleimide to Thiol-Modified
Oligonucleotide
This protocol outlines the reaction between the reduced thiol-oligonucleotide and the DiSulfo-
ICG maleimide. A molar excess of the dye is typically used to ensure efficient labeling of the

oligonucleotide.

Materials:

Reduced thiol-modified oligonucleotide solution (from step 1)
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DiSulfo-ICG maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Degassed, nuclease-free reaction buffer (pH 7.2)

Protocol:

Prepare a 10 mM stock solution of DiSulfo-ICG maleimide in anhydrous DMSO.

In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with

the reaction buffer.

Add a 10-20 fold molar excess of the DiSulfo-ICG maleimide stock solution to the

oligonucleotide solution.

Mix gently by pipetting and incubate at room temperature for 2-4 hours or overnight at 4°C,

protected from light.
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Figure 2. Workflow for the DiSulfo-ICG maleimide conjugation reaction.

Purification of the DiSulfo-ICG-Oligonucleotide
Conjugate
Purification is essential to remove unreacted dye and oligonucleotide. Reverse-phase high-

performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[7]

The conjugated oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide

and will thus have a longer retention time.

Materials:

Crude DiSulfo-ICG-oligonucleotide conjugate solution
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RP-HPLC system with a C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water

Mobile Phase B: Acetonitrile

Nuclease-free water

Protocol:

Dilute the crude reaction mixture with Mobile Phase A.

Inject the diluted sample onto the C18 column.

Elute the conjugate using a linear gradient of acetonitrile (e.g., 5-95% Mobile Phase B over

30 minutes).[7]

Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~780 nm (for the

DiSulfo-ICG dye).[7]

The desired conjugate will show absorbance at both wavelengths.[7] Unlabeled

oligonucleotide will only absorb at 260 nm, and free dye will have a different retention time

and a high A780/A260 ratio.

Collect the fractions corresponding to the conjugate peak.

Evaporate the solvent using a vacuum concentrator.

Resuspend the purified conjugate in a suitable nuclease-free buffer or water.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.aatbio.com/resources/faq-frequently-asked-questions/How-do-you-purify-oligonucleotide-conjugates-by-HPLC
https://www.aatbio.com/resources/faq-frequently-asked-questions/How-do-you-purify-oligonucleotide-conjugates-by-HPLC
https://www.aatbio.com/resources/faq-frequently-asked-questions/How-do-you-purify-oligonucleotide-conjugates-by-HPLC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification

Crude Conjugate

Inject onto RP-HPLC (C18)
Gradient Elution

Monitor at 260 nm & 780 nm

Collect Conjugate Peak

Evaporate Solvent

Purified DiSulfo-ICG
Oligonucleotide Conjugate

Click to download full resolution via product page

Figure 3. Workflow for the purification of the DiSulfo-ICG-oligonucleotide conjugate.

Data Presentation and Characterization
Quantitative Analysis
The success of the conjugation can be quantified by calculating the conjugation efficiency and

the dye-to-oligonucleotide ratio.
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Parameter Method
Formula /
Procedure

Expected Result

Oligonucleotide

Concentration
UV-Vis Spectroscopy

Measure absorbance

at 260 nm (A260).

Use the

oligonucleotide's

extinction coefficient

(ε260). Conc. (M) =

A260 / ε260

Varies based on

sample.

Dye Concentration UV-Vis Spectroscopy

Measure absorbance

at ~780 nm (A780).

Use the extinction

coefficient of DiSulfo-

ICG (ε780). Conc. (M)

= A780 / ε780

Varies based on

sample.

Dye-to-Oligo Ratio UV-Vis Spectroscopy

Ratio = (A780 / ε780) /

[(A260 - A780 * CF) /

ε260] CF is the

correction factor for

the dye's absorbance

at 260 nm.

Typically 0.8 - 1.0 for

a 1:1 conjugation.

Conjugation Efficiency HPLC Analysis

Efficiency (%) = (Area

of conjugate peak) /

(Area of conjugate

peak + Area of

unreacted oligo peak)

* 100

> 90% with optimized

conditions.

Characterization of the Final Conjugate
The purified DiSulfo-ICG-oligonucleotide conjugate should be characterized to confirm its

identity and purity.
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Technique Purpose Expected Outcome

UV-Vis Spectroscopy

Confirm the presence of both

the oligonucleotide and the

dye.

The spectrum should show two

absorbance maxima: one at

~260 nm corresponding to the

oligonucleotide and another at

~780 nm for the DiSulfo-ICG

dye.

RP-HPLC Assess purity.

A single major peak with

absorbance at both 260 nm

and 780 nm.

Mass Spectrometry
Confirm the molecular weight

of the conjugate.

The observed mass should

correspond to the sum of the

molecular weights of the

oligonucleotide and the

DiSulfo-ICG maleimide.

Stability of the Conjugate
The thioether bond formed between the thiol and the maleimide can be susceptible to a retro-

Michael addition, especially in the presence of other thiols like glutathione.[8][9][10] However,

subsequent hydrolysis of the succinimide ring in the conjugate can lead to a more stable

product.[8][9][10] For applications requiring long-term stability, especially in vivo, it is advisable

to assess the stability of the conjugate in relevant biological media.

Condition Potential Issue Mitigation/Consideration

Presence of Thiols (e.g.,

Glutathione)

Retro-Michael addition leading

to de-conjugation.

Hydrolysis of the succinimide

ring can increase stability.[8][9]

[10]

Long-term Storage Potential for degradation.

Store at -20°C or -80°C in a

nuclease-free buffer, protected

from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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